molecular formula C13H15NO3 B036464 (R)-1-N-Cbz-3-Formyl-pyrrolidine CAS No. 1212062-74-2

(R)-1-N-Cbz-3-Formyl-pyrrolidine

Cat. No.: B036464
CAS No.: 1212062-74-2
M. Wt: 233.26 g/mol
InChI Key: GDPSCBPOCONUDM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-N-Cbz-3-Formyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a formyl group at the third position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-N-Cbz-3-Formyl-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-hydroxypyrrolidine.

    Protection of the Nitrogen Atom: The nitrogen atom is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting ®-3-hydroxypyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine.

    Oxidation: The hydroxyl group at the third position is then oxidized to a formyl group. This can be accomplished using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.

Industrial Production Methods

Industrial production methods for ®-1-N-Cbz-3-Formyl-pyrrolidine would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-N-Cbz-3-Formyl-pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, hydroxylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Imines, oximes.

Scientific Research Applications

®-1-N-Cbz-3-Formyl-pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1-N-Cbz-3-Formyl-pyrrolidine depends on its specific application. In general, the compound can interact with biological targets through its formyl and Cbz groups. The formyl group can form covalent bonds with nucleophilic residues in enzymes or receptors, while the Cbz group can provide steric hindrance and influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-N-Boc-3-Formyl-pyrrolidine: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.

    ®-1-N-Fmoc-3-Formyl-pyrrolidine: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.

Uniqueness

®-1-N-Cbz-3-Formyl-pyrrolidine is unique due to the presence of the Cbz protecting group, which provides specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the synthesis of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

benzyl (3R)-3-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSCBPOCONUDM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364044
Record name (R)-1-N-Cbz-3-Formyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212062-74-2
Record name (R)-1-N-Cbz-3-Formyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.